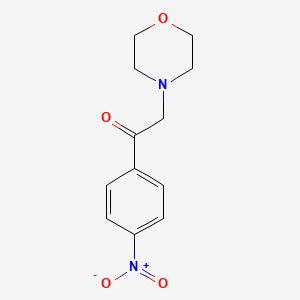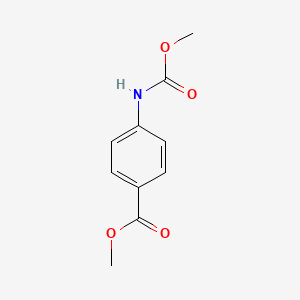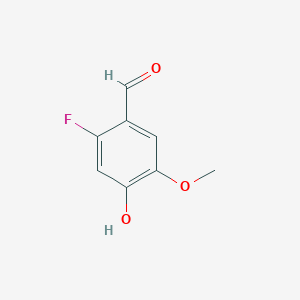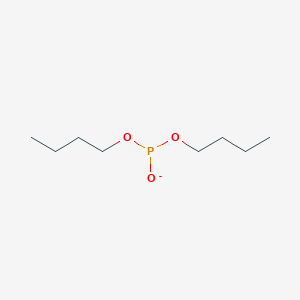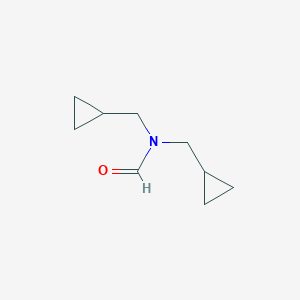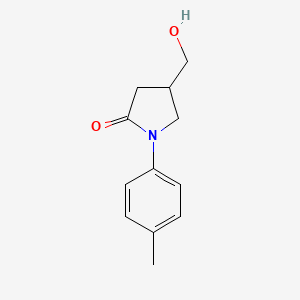
2-Pyrrolidinone, 4-(hydroxymethyl)-1-(4-methylphenyl)-
描述
2-Pyrrolidinone, 4-(hydroxymethyl)-1-(4-methylphenyl)- is an organic compound that features a pyrrolidone ring substituted with a tolyl group and a hydroxymethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 4-(hydroxymethyl)-1-(4-methylphenyl)- typically involves the reaction of 4-tolylamine with succinic anhydride to form an intermediate, which is then cyclized to produce the pyrrolidone ring. The hydroxymethyl group is introduced through a subsequent reaction with formaldehyde under basic conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of 2-Pyrrolidinone, 4-(hydroxymethyl)-1-(4-methylphenyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
化学反应分析
Types of Reactions
2-Pyrrolidinone, 4-(hydroxymethyl)-1-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbonyl group in the pyrrolidone ring can be reduced to form a hydroxyl group.
Substitution: The tolyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 1-(4-Tolyl)-4-carboxy-2-pyrrolidone.
Reduction: Formation of 1-(4-Tolyl)-4-hydroxypyrrolidine.
Substitution: Formation of various substituted tolyl derivatives.
科学研究应用
2-Pyrrolidinone, 4-(hydroxymethyl)-1-(4-methylphenyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Pyrrolidinone, 4-(hydroxymethyl)-1-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The tolyl group can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate various biological processes, including enzyme activity and signal transduction pathways.
相似化合物的比较
Similar Compounds
1-(4-Tolyl)-2-pyrrolidone: Lacks the hydroxymethyl group, resulting in different chemical properties and reactivity.
4-Hydroxymethyl-2-pyrrolidone: Lacks the tolyl group, affecting its hydrophobic interactions and biological activity.
1-(4-Methylphenyl)-2-pyrrolidone: Similar structure but with a methyl group instead of a hydroxymethyl group.
Uniqueness
2-Pyrrolidinone, 4-(hydroxymethyl)-1-(4-methylphenyl)- is unique due to the presence of both the tolyl and hydroxymethyl groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
133747-59-8 |
|---|---|
分子式 |
C12H15NO2 |
分子量 |
205.25 g/mol |
IUPAC 名称 |
4-(hydroxymethyl)-1-(4-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H15NO2/c1-9-2-4-11(5-3-9)13-7-10(8-14)6-12(13)15/h2-5,10,14H,6-8H2,1H3 |
InChI 键 |
AZLGRTUOZKHRSI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CO |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
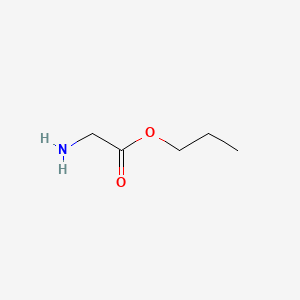
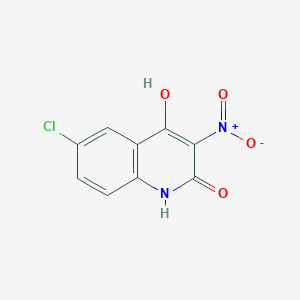
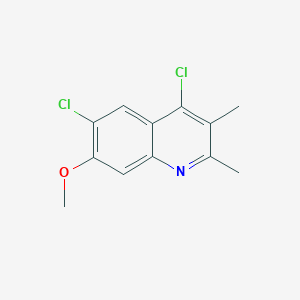
![1h-Furo[3,4-b]chromene-3,9-dione](/img/structure/B8728655.png)


![4-(Benzo[D][1,3]dioxol-5-YL)cyclohex-3-enone](/img/structure/B8728676.png)
![Methyl 3-[(piperidin-4-yl)methoxy]benzoate](/img/structure/B8728692.png)
